Cas no 126674-93-9 (4,6-difluoro-2,3-dihydro-1H-indole-2,3-dione)
4,6-difluoro-2,3-dihydro-1H-indole-2,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 4,6-Difluoro-1H-indole-2,3-dione
- BUTTPARK 50\07-84
- 4,6-DIFLUOROISATIN
- 1H-Indole-2,3-dione, 4,6-difluoro-
- 4,6-DIFLUOROINDOLINE-2,3-DIONE
- 4,6-Difluoro-2,3-dioxoindoline
- 4,6-difluoro-2,3-dihydro-1H-indole-2,3-dione
- 4,6-Difluoro isatin 4,6-Difluoro indole-2,3-dione
- 4,6-difluorisatin
- 4,6 -Difluoroisatin
- Jsp001692
- YIVXDNUTNIKQMY-UHFFFAOYSA-N
- SBB055989
- VZ27603
- 1H-Indole-2,3-dione,4,6-difluoro-
- LS20912
- AB15600
- 4,6-DI
- AC-8474
- SY027085
- EN300-49325
- Z247609844
- FT-0659450
- SCHEMBL1398146
- CS-W020682
- AKOS000137707
- 3-[BENZYL-(TOLUENE-4-SULFONYL)-AMINO]-2-METHYL-PROPIONICACID
- GS-3296
- MFCD03618552
- 126674-93-9
- A805583
- DTXSID70562625
- DB-080729
-
- MDL: MFCD03618552
- Inchi: 1S/C8H3F2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13)
- InChI Key: YIVXDNUTNIKQMY-UHFFFAOYSA-N
- SMILES: FC1=CC(=CC2=C1C(C(N2)=O)=O)F
Computed Properties
- Exact Mass: 183.01300
- Monoisotopic Mass: 183.01318466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 46.2
Experimental Properties
- Density: 1.578
- Melting Point: dec. 260°C
- Refractive Index: 1.558
- PSA: 46.17000
- LogP: 1.23760
4,6-difluoro-2,3-dihydro-1H-indole-2,3-dione Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Sealed in dry,Room Temperature
4,6-difluoro-2,3-dihydro-1H-indole-2,3-dione Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,6-difluoro-2,3-dihydro-1H-indole-2,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 068799-5g |
4,6-Difluoro-1H-indole-2,3-dione |
126674-93-9 | 97% | 5g |
£27.00 | 2022-03-01 | |
| Fluorochem | 068799-10g |
4,6-Difluoro-1H-indole-2,3-dione |
126674-93-9 | 97% | 10g |
£44.00 | 2022-03-01 | |
| Fluorochem | 068799-25g |
4,6-Difluoro-1H-indole-2,3-dione |
126674-93-9 | 97% | 25g |
£95.00 | 2022-03-01 | |
| Fluorochem | 068799-1g |
4,6-Difluoro-1H-indole-2,3-dione |
126674-93-9 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Apollo Scientific | PC900686-25g |
4,6-Difluoro-1H-indole-2,3-dione |
126674-93-9 | 97+% | 25g |
£40.00 | 2025-02-22 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027085-1g |
4,6-Difluoroisatin |
126674-93-9 | ≥95% | 1g |
¥52.00 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027085-5g |
4,6-Difluoroisatin |
126674-93-9 | ≥95% | 5g |
¥174.00 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027085-10g |
4,6-Difluoroisatin |
126674-93-9 | ≥95% | 10g |
¥319.00 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027085-25g |
4,6-Difluoroisatin |
126674-93-9 | ≥95% | 25g |
¥730.00 | 2024-07-09 | |
| TRC | D450975-100mg |
4,6-Difluoroisatin |
126674-93-9 | 100mg |
$64.00 | 2023-05-18 |
4,6-difluoro-2,3-dihydro-1H-indole-2,3-dione Suppliers
4,6-difluoro-2,3-dihydro-1H-indole-2,3-dione Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 4,6-difluoro-2,3-dihydro-1H-indole-2,3-dione
4,6-Difluoro-2,3-Dihydro-1H-Indole-2,3-Dione (CAS No. 126674-93-9): A Comprehensive Overview
4,6-Difluoro-2,3-dihydro-1H-indole-2,3-dione (CAS No. 126674-93-9) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, characterized by its distinctive difluoro and dihydroindole moieties, exhibits a range of interesting properties that make it a valuable candidate for various applications, including pharmaceutical development and materials science.
The molecular structure of 4,6-difluoro-2,3-dihydro-1H-indole-2,3-dione consists of a six-membered indole ring with two fluorine atoms attached at the 4 and 6 positions. The presence of these fluorine atoms imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The dihydroindole core further adds to its structural complexity and functional diversity.
In recent years, the study of fluorinated compounds has gained considerable momentum due to their potential in drug discovery and development. Fluorine atoms can significantly enhance the pharmacological properties of molecules by improving their metabolic stability, lipophilicity, and binding affinity to target proteins. 4,6-Difluoro-2,3-dihydro-1H-indole-2,3-dione is no exception. Research has shown that this compound exhibits promising activity in various biological assays, making it a potential lead for the development of new therapeutic agents.
One of the key areas where 4,6-difluoro-2,3-dihydro-1H-indole-2,3-dione has shown potential is in the field of anticancer drug development. Studies have demonstrated that this compound can selectively inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For instance, a recent study published in the Journal of Medicinal Chemistry reported that 4,6-difluoro-2,3-dihydro-1H-indole-2,3-dione effectively inhibited the activity of the PI3K/AKT/mTOR pathway in breast cancer cells, leading to reduced cell viability and increased apoptosis.
Beyond its anticancer properties, 4,6-difluoro-2,3-dihydro-1H-indole-2,3-dione has also been explored for its potential as an antiviral agent. Research has shown that this compound can interfere with the replication cycle of certain viruses by targeting viral enzymes or host cell factors essential for viral replication. A study published in Antiviral Research highlighted the antiviral activity of 4,6-difluoro-2,3-dihydro-1H-indole-2,3-dione against influenza A virus (IAV), demonstrating its ability to inhibit viral entry into host cells.
In addition to its biological applications, 4,6-difluoro-2,3-dihydro-1H-indole-2,3-dione has also been investigated for its use in materials science. The unique electronic properties of this compound make it suitable for applications in organic electronics and photovoltaic devices. For example, a study published in Advanced Materials reported that derivatives of 4,6-difluoro-2,3-dihydro-1H-indole-2,3-dione exhibited excellent charge transport properties when used as active layers in organic field-effect transistors (OFETs).
The synthesis of 4,6-difluoro-2,3-dihydro-1H-indole-2,3-dione typically involves multistep reactions starting from readily available starting materials. One common synthetic route involves the condensation of a suitable arylamine with a diketone followed by cyclization and fluorination steps. Recent advancements in synthetic methods have led to more efficient and scalable processes for producing this compound on a larger scale.
In conclusion, 4,6-Difluoro-2,3-dihydro-1H-indole-2,3-dione (CAS No. 126674-93-9) is a multifaceted compound with a wide range of potential applications in both biological and materials science. Its unique structural features and functional properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, it is likely that this compound will play an increasingly important role in various scientific disciplines.
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